molecular formula C11H16BrNO3 B14395171 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid CAS No. 88476-23-7

1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid

Katalognummer: B14395171
CAS-Nummer: 88476-23-7
Molekulargewicht: 290.15 g/mol
InChI-Schlüssel: LXEOWJYIZOSGMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid is an organic compound with the molecular formula C11H16BrNO3 and a molecular weight of 290.154 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a phenylcarbamic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol using hydrobromic acid (HBr) or other brominating agents . The reaction typically involves the addition of HBr to 2-methylpropan-2-ol under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenylcarbamic acid moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid is unique due to its combination of a brominated alcohol and a phenylcarbamic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

88476-23-7

Molekularformel

C11H16BrNO3

Molekulargewicht

290.15 g/mol

IUPAC-Name

1-bromo-2-methylpropan-2-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H9BrO/c9-7(10)8-6-4-2-1-3-5-6;1-4(2,6)3-5/h1-5,8H,(H,9,10);6H,3H2,1-2H3

InChI-Schlüssel

LXEOWJYIZOSGMB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CBr)O.C1=CC=C(C=C1)NC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.